N-cyclopentyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
N-cyclopentyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a methoxyphenyl group, which can enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, followed by the introduction of the methoxyphenyl group and the cyclopentyl moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of modified structures with different functional groups.
Scientific Research Applications
N-cyclopentyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and signaling pathways.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound’s unique chemical structure can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide
- N-cyclopentyl-2-(5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide
- N-cyclopentyl-2-(5-((3-ethoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the methoxyphenyl group, in particular, may enhance its pharmacological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-cyclopentyl-2-[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-22-13-8-4-7-12(9-13)18-16-20-19-15(23-16)10-14(21)17-11-5-2-3-6-11/h4,7-9,11H,2-3,5-6,10H2,1H3,(H,17,21)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTFFJWLXUYTRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NN=C(S2)CC(=O)NC3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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